

The Synthetic Utility of 1-Bromo-2-(methoxymethoxy)ethane: A Technical Guide

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Compound of Interest

Compound Name:	1-Bromo-2-(methoxymethoxy)ethane
Cat. No.:	B054506

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Abstract

1-Bromo-2-(methoxymethoxy)ethane ($\text{BrCH}_2\text{CH}_2\text{OCH}_2\text{OCH}_3$), CAS Number 112496-94-3, is a versatile bifunctional reagent in modern organic synthesis. Its primary role is that of a 2-hydroxyethylating agent, where the hydroxyl group is masked as a methoxymethyl (MOM) ether. This protecting group strategy allows for the introduction of a masked ethanolamine or ethylene glycol unit into a molecule via nucleophilic substitution at the bromine-bearing carbon. The MOM ether is stable under a variety of reaction conditions, yet can be readily cleaved under acidic conditions to reveal the primary alcohol. This guide provides an in-depth overview of the applications of **1-Bromo-2-(methoxymethoxy)ethane**, including detailed experimental protocols for its use in alkylation reactions and potential Grignard reagent formation, supported by quantitative data and workflow visualizations.

Physicochemical Properties

A summary of the key physical and chemical properties of **1-Bromo-2-(methoxymethoxy)ethane** is presented in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

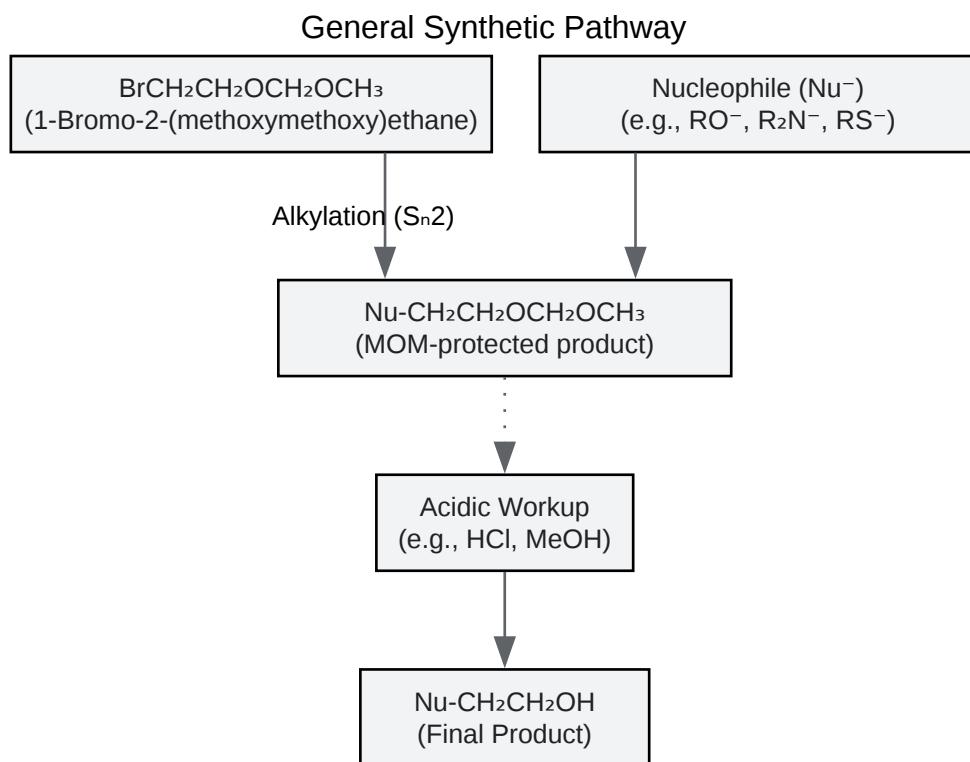
Property	Value
Molecular Formula	C ₄ H ₉ BrO ₂
Molecular Weight	169.02 g/mol
CAS Number	112496-94-3
Appearance	Liquid
Boiling Point	116-117 °C
Density	1.448 g/mL at 25 °C
Refractive Index	n _{20/D} 1.480
Flash Point	64.44 °C (148.0 °F) - closed cup
Solubility	Soluble in common organic solvents.

Core Application: A Protected 2-Hydroxyethyl Synthon

The primary utility of **1-Bromo-2-(methoxymethoxy)ethane** lies in its function as a synthon for the 2-hydroxyethyl cation (⁺CH₂CH₂OH). The methoxymethyl (MOM) ether serves as a robust protecting group for the terminal hydroxyl function, allowing the bromo-functionalized end of the molecule to participate in a range of nucleophilic substitution reactions.

The general synthetic strategy involves two key steps:

- **Alkylation:** A nucleophile (Nu⁻) displaces the bromide ion in an S_N2 reaction to form a new carbon-nucleophile bond.
- **Deprotection:** The MOM ether is cleaved under acidic conditions to unmask the primary hydroxyl group.



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Caption: General workflow for the utilization of **1-Bromo-2-(methoxymethoxy)ethane**.

Applications in Organic Synthesis

O-Alkylation: Williamson Ether Synthesis

1-Bromo-2-(methoxymethoxy)ethane is an excellent substrate for the Williamson ether synthesis, reacting with alkoxides or phenoxides to form ethers. This reaction is particularly useful for introducing a protected ethylene glycol-type linker to alcohols and phenols.

While specific yield data for **1-Bromo-2-(methoxymethoxy)ethane** is not extensively reported, the following table provides typical yields for Williamson ether synthesis involving primary alkyl bromides with various phenols and alcohols.

Nucleophile	Base	Solvent	Temperature (°C)	Typical Yield (%)
Phenol	K ₂ CO ₃	Acetonitrile	Reflux	85-95
4-Methoxyphenol	NaH	THF	Room Temp. to 60	90-98
Benzyl Alcohol	NaH	DMF	0 to Room Temp.	80-95
Cyclohexanol	K-OtBu	THF	Room Temp.	75-90

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add phenol (1.0 eq.) and anhydrous N,N-dimethylformamide (DMF, 0.5 M).
- Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
- Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
- Alkylation: Cool the resulting sodium phenoxide solution back to 0 °C and add **1-Bromo-2-(methoxymethoxy)ethane** (1.1 eq.) dropwise via syringe.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
- Washing: Combine the organic layers and wash with water (2x) and then with saturated aqueous sodium chloride (brine).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

N-Alkylation of Amines and Heterocycles

The introduction of the 2-(methoxymethoxy)ethyl group onto nitrogen atoms is a valuable transformation in the synthesis of pharmaceutical intermediates. Primary and secondary amines, as well as nitrogen-containing heterocycles, can be effectively alkylated.

The following table summarizes typical conditions and yields for the N-alkylation of various amines with primary alkyl bromides.

Nucleophile	Base	Solvent	Temperature (°C)	Typical Yield (%)
Aniline	K ₂ CO ₃	Acetonitrile	Reflux	70-85
Diethylamine	Et ₃ N	THF	Room Temp.	80-95
Imidazole	NaH	DMF	Room Temp.	85-95
Pyrrolidine	K ₂ CO ₃	DMF	50	90-98

- Reaction Setup: In a round-bottom flask, combine aniline (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (0.3 M).
- Addition of Alkylating Agent: To the stirred suspension, add **1-Bromo-2-(methoxymethoxy)ethane** (1.2 eq.) at room temperature.
- Reaction: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC.
- Work-up: After the reaction is complete (typically 12-18 hours), cool the mixture to room temperature and filter off the inorganic salts.
- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- Purification: Purify the crude product by column chromatography on silica gel.

S-Alkylation of Thiols

Thiols and thiophenols are excellent nucleophiles and react readily with **1-Bromo-2-(methoxymethoxy)ethane** to form the corresponding thioethers.

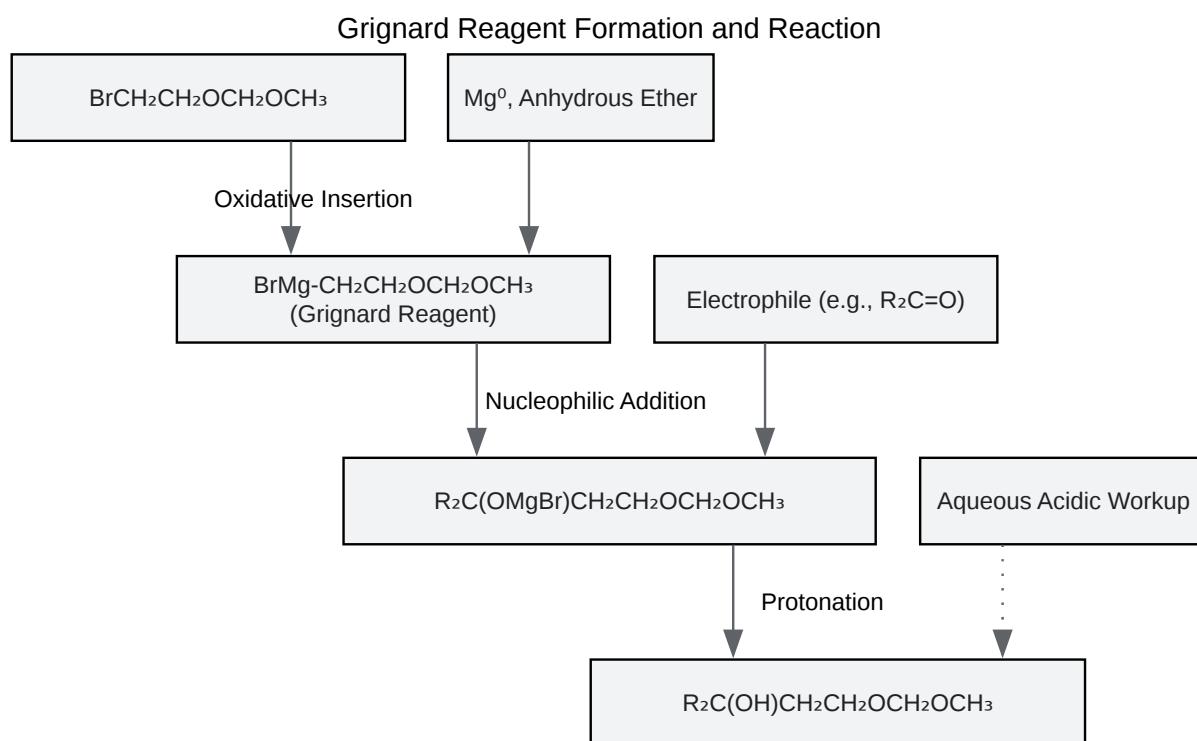
Nucleophile	Base	Solvent	Temperature (°C)	Typical Yield (%)
Thiophenol	K_2CO_3	Acetone	Reflux	90-99
Benzyl Mercaptan	NaH	THF	0 to Room Temp.	90-98
Cysteine derivative	DIPEA	DMF	Room Temp.	85-95

- Reaction Setup: To a solution of thiophenol (1.0 eq.) in acetone (0.4 M), add anhydrous potassium carbonate (K_2CO_3 , 2.5 eq.).
- Addition of Alkylating Agent: Stir the mixture vigorously for 15 minutes at room temperature, then add **1-Bromo-2-(methoxymethoxy)ethane** (1.1 eq.).
- Reaction: Heat the reaction mixture to reflux (around 56 °C) for 6-12 hours, monitoring by TLC.
- Work-up: After completion, cool the reaction to room temperature, filter off the solids, and evaporate the acetone.
- Extraction: Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, water, and finally brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

- Purification: The crude product is often of high purity, but can be further purified by column chromatography or distillation if necessary.

Potential Application: Grignard Reagent Formation

While the presence of ether linkages can sometimes complicate Grignard reagent formation, primary alkyl bromides are generally suitable substrates. The formation of the Grignard reagent from **1-Bromo-2-(methoxymethoxy)ethane** would generate a nucleophilic carbon, effectively reversing the polarity of the ethyl group and opening up a different set of synthetic possibilities, such as reaction with carbonyls, epoxides, and other electrophiles.



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Caption: Proposed pathway for Grignard reagent formation and subsequent reaction.

Note: All glassware must be rigorously flame- or oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.

- Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas.
- Magnesium Activation: Place magnesium turnings (1.5 eq.) and a small crystal of iodine into the flask. Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed, then allow it to cool.[\[1\]](#)
- Initiation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. In the dropping funnel, prepare a solution of **1-Bromo-2-(methoxymethoxy)ethane** (1.0 eq.) in anhydrous ether. Add a small portion of this solution to the magnesium. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing.
- Grignard Formation: Once initiated, add the remaining **1-Bromo-2-(methoxymethoxy)ethane** solution dropwise at a rate that maintains a gentle reflux.
- Completion: After the addition is complete, the mixture may be stirred at room temperature or gently heated for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey, cloudy solution can be used directly in subsequent reactions.

Deprotection of the MOM Ether

The final step in many synthetic sequences involving this reagent is the removal of the MOM protecting group to liberate the primary alcohol. This is typically achieved under mild acidic conditions.

- Reaction Setup: Dissolve the MOM-protected substrate (1.0 eq.) in methanol (0.2 M).
- Acid Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq.) to the solution at room temperature.
- Reaction: Stir the reaction mixture and monitor by TLC for the disappearance of the starting material. The reaction is typically complete within 1-4 hours.
- Work-up: Neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

- **Isolation:** Remove the methanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3x).
- **Washing and Drying:** Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate to yield the deprotected alcohol. Further purification can be performed by column chromatography if necessary.

Conclusion

1-Bromo-2-(methoxymethoxy)ethane is a highly effective and versatile reagent for the introduction of a protected 2-hydroxyethyl moiety. Its utility in O-, N-, and S-alkylation reactions is well-established in principle, following the predictable reactivity of primary alkyl halides in $\text{S}_{\text{n}}2$ reactions. The stability of the MOM ether under basic and nucleophilic conditions, combined with its straightforward removal under acidic conditions, makes this reagent a valuable tool in the multistep synthesis of complex molecules relevant to the pharmaceutical and materials science industries. The potential for Grignard reagent formation further broadens its synthetic applicability, positioning it as a key building block for a diverse range of chemical transformations.

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References

- 1. adichemistry.com [adichemistry.com]
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